Scaffold Regioisomerism: Thiophene-3-carboxamide vs. Thiophene-2-carboxamide in the SDHI Antifungal Context
All 24 pyrazole‑thiophene carboxamides with reported EC50 values in the SDHI antifungal panel are exclusively thiophene‑2‑carboxamide isomers [1]. The target compound bears a thiophene‑3‑carboxamide, which reorients the sulfur atom relative to the hydrogen‑bonding network of the succinate dehydrogenase ubiquinone‑binding site. In the Li et al. series, the most active thiophene‑2‑carboxamide against R. solani (7c) achieved an EC50 of 11.6 µmol/L, whereas the structurally closest analog without a thiophene‑2‑carbonyl orientation showed significantly reduced activity. The 3‑carboxamide regioisomer therefore represents an untested vector in the SDHI pharmacophore that may engage key residues (e.g., B/Trp‑173, C/Arg‑46) differently from any published comparator.
| Evidence Dimension | Antifungal EC50 – effect of carboxamide regioisomerism |
|---|---|
| Target Compound Data | No peer‑reviewed antifungal EC50 available |
| Comparator Or Baseline | Thiophene-2-carboxamide analog 7c: EC50 11.6 µmol/L (R. solani). Other 2‑carboxamide analogs: EC50 21.3–28.9 µmol/L [1] |
| Quantified Difference | Unknown – differential cannot be quantified without matched‑pair testing of the 3‑carboxamide isomer |
| Conditions | In vitro mycelial growth inhibition, six plant pathogenic fungi (R. solani, F. graminearum, B. cinerea, etc.), referenced study used technical‑grade compound at ≥95% purity [1] |
Why This Matters
A procurement decision driven solely by scaffold similarity ignores regioisomer‑dependent binding; the 3‑carboxamide vector may access SDHI‑resistant mutants or improve selectivity versus mammalian complex II, but this remains untested.
- [1] Li, A., Li, Z., Zhao, Y., Yao, T., Cheng, J., & Zhao, J. (2020). Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Chinese Journal of Organic Chemistry, 40(9), 2836–2844. doi:10.6023/cjoc202004013 View Source
